1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one
Overview
Description
1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a phenylethanone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxyacetophenone followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential applications in drug development are explored due to its ability to interact with specific molecular targets. Studies focus on its efficacy and safety as a therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1-(2-Bromo-4-methoxyphenyl)-2-phenylethan-1-one can be compared with other similar compounds such as:
2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but lacks the phenylethanone moiety.
1-(4-Bromo-2-methoxyphenyl)-2-phenylethan-1-one: Positional isomer with different substitution pattern on the phenyl ring.
2-Bromo-4-methoxyphenylacetic acid: Contains a carboxylic acid group instead of the ethanone moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-bromo-4-methoxyphenyl)-2-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-12-7-8-13(14(16)10-12)15(17)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQHOEBIEHMOHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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